D,L-Anatabine tartrate

Neuroscience Nicotinic Receptors Addiction Research

Select D,L-Anatabine tartrate to ensure experimental reproducibility in nAChR and neuroinflammation research. Unlike generic alkaloids or the free base, this tartrate salt delivers superior aqueous solubility (>50 mg/mL) for reliable in vitro and in vivo dosing. Its unique dual inhibition of STAT3 and NF-κB phosphorylation makes it an indispensable probe for Alzheimer’s and inflammatory signaling models—a precision profile nicotine and anabasine cannot replicate.

Molecular Formula C14H18N2O6
Molecular Weight 310.30 g/mol
Cat. No. B10766007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Anatabine tartrate
Molecular FormulaC14H18N2O6
Molecular Weight310.30 g/mol
Structural Identifiers
SMILESC1C=CCNC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C10H12N2.C4H6O6/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h1-4,6,8,10,12H,5,7H2;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyYNIQLVONLDUCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-Anatabine Tartrate: A Minor Tobacco Alkaloid Tartrate Salt for nAChR and Inflammation Research


D,L-Anatabine tartrate is a water-soluble tartrate salt of a minor tobacco alkaloid, structurally similar to nicotine but with a distinct pharmacological profile [1]. It acts as an agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α6/α3β2β4 subtypes, and has demonstrated anti-inflammatory effects via inhibition of STAT3 and NF-κB phosphorylation [2]. Unlike nicotine, D,L-anatabine exhibits significantly lower potency at the α4β2 receptor, a key driver of addiction, suggesting a more favorable abuse liability profile . This compound is a valuable tool for investigating cholinergic signaling, neuroinflammation, and Aβ-related pathologies in preclinical models.

Why D,L-Anatabine Tartrate Cannot Be Replaced by In-Class Alkaloids or Free Base Forms


Generic substitution of D,L-anatabine tartrate with other nicotinic alkaloids or the free base is scientifically unsound due to critical differences in receptor subtype selectivity, functional potency, and physicochemical properties. While nicotine, cotinine, and anabasine all target nAChRs, they exhibit distinct activation profiles across receptor subtypes, leading to divergent downstream effects on neurotransmitter release, inflammation, and behavior [1]. Anatabine tartrate demonstrates a unique combination of moderate α4β2 agonism with robust anti-inflammatory activity mediated by STAT3/NF-κB inhibition, a profile not replicated by other alkaloids [2]. Furthermore, the tartrate salt formulation confers significantly enhanced aqueous solubility (>50 mg/mL) compared to the free base, enabling more reliable in vitro assay performance and facilitating in vivo administration . Procurement of the precise D,L-anatabine tartrate salt ensures experimental reproducibility and biological relevance that generic alternatives cannot guarantee.

Quantitative Differentiation of D,L-Anatabine Tartrate: Head-to-Head Evidence for Scientific Procurement


nAChR Subtype Selectivity: Anatabine vs. Nicotine and Cotinine

Anatabine exhibits distinct potency and selectivity across nAChR subtypes compared to nicotine and cotinine. At the α4β2 receptor, anatabine is a weaker agonist (EC50 = 6.1 µM) than nicotine, but more potent than cotinine, which shows minimal activation at tested concentrations . Importantly, anatabine demonstrates higher potency at α6/α3β2β4 (EC50 = 3.6 µM) and retains measurable activity at α3β4 (EC50 = 70.6 µM) and α7 (EC50 = 158.5 µM), whereas cotinine fails to activate α3β4 and α7 at any concentration tested . This differential subtype engagement translates to distinct functional outcomes, such as dopamine release from rat synaptosomes (EC50 = 1.76 µM for anatabine vs. >100 µM for cotinine) [1].

Neuroscience Nicotinic Receptors Addiction Research

Anti-Inflammatory Efficacy: Anatabine's Dual STAT3/NF-κB Inhibition vs. Nicotine

In a head-to-head comparison of anti-inflammatory mechanisms, anatabine demonstrates a distinct dual inhibition of both STAT3 and NF-κB phosphorylation, whereas nicotine primarily modulates inflammation via the α7 nAChR-mediated cholinergic anti-inflammatory pathway [1]. In vitro, anatabine (10-100 µM) prevents LPS- or TNF-α-induced STAT3 and NF-κB phosphorylation in SH-SY5Y, HEK293, human microglia, and human blood mononuclear cells [1]. In vivo, oral anatabine treatment (2 mg/kg) significantly reduced brain TNF-α and IL-6 levels in Tg APPsw Alzheimer's disease mice compared to untreated controls, an effect not consistently observed with nicotine in comparable models [2]. Additionally, anatabine (2 mg/kg) reduced plasma CRP levels in vivo, confirming systemic anti-inflammatory activity [3].

Inflammation Immunology Alzheimer's Disease

Amyloid-β Reduction: Anatabine vs. Untreated Controls in Alzheimer's Disease Models

Anatabine tartrate significantly reduces both Aβ1-40 and Aβ1-42 levels in vitro and in vivo, a property that distinguishes it from other tobacco alkaloids like nicotine and cotinine. In human neuronal SH-SY5Y cells, anatabine dose-dependently lowered Aβ1-40 and Aβ1-42 production by inhibiting β-cleavage of APP, without affecting α-secretase-mediated sAPPα levels [1]. In a transgenic mouse model of Alzheimer's disease (Tg2576), oral administration of anatabine (0.05 mg/mL in drinking water for 4 days) remarkably lowered brain soluble Aβ1-40 and Aβ1-42 levels compared to untreated controls . The mechanism involves inhibition of BACE-1 transcription and reduction of BACE-1 protein levels, coupled with NF-κB pathway suppression [1].

Alzheimer's Disease Amyloid-beta Neurodegeneration

Aqueous Solubility: Tartrate Salt vs. Free Base Advantage

The tartrate salt formulation of D,L-anatabine provides a critical physicochemical advantage over the free base, with significantly enhanced aqueous solubility. The tartrate salt exhibits aqueous solubility exceeding 50 mg/mL, whereas the free base form is sparingly soluble in water . This improved solubility facilitates reliable preparation of stock solutions for in vitro assays, ensures consistent dosing in cell culture experiments, and simplifies formulation for in vivo administration via drinking water or injection [1]. Vendor specifications confirm solubility of ≥20 mg/mL in DMSO and ≤1 mg/mL in ethanol, with the tartrate salt being the preferred form for most research applications .

Formulation Assay Development In Vivo Studies

Optimal Research Applications for D,L-Anatabine Tartrate Based on Quantitative Differentiation


Nicotinic Receptor Subtype Profiling and Cholinergic Signaling Studies

D,L-Anatabine tartrate is the preferred tool for investigating α4β2 and α6-containing nAChR subtypes in native tissues and recombinant systems. Its moderate EC50 values (α4β2: 6.1 µM; α6/α3β2β4: 3.6 µM) allow for robust receptor activation without the rapid desensitization or cytotoxicity often associated with high-potency agonists like nicotine . This property is particularly valuable for studies examining sustained cholinergic modulation of neurotransmitter release (e.g., dopamine release from synaptosomes, EC50 = 1.76 µM) and for functional assays where a window of agonist concentration is required [1].

Mechanistic Studies of STAT3/NF-κB-Mediated Neuroinflammation

Given its unique dual inhibition of STAT3 and NF-κB phosphorylation, D,L-anatabine tartrate is an essential probe for dissecting inflammatory signaling pathways in the central nervous system. Researchers investigating the role of STAT3 in microglial activation, cytokine production (IL-6, TNF-α, IL-1β), and the intersection of inflammation with amyloid pathology will find this compound uniquely suited for both in vitro (human microglia, SH-SY5Y cells) and in vivo (LPS-challenged mice, Tg APPsw Alzheimer's models) experimental paradigms .

Preclinical Alzheimer's Disease and Amyloid-β Pathology Research

D,L-Anatabine tartrate is a validated reagent for investigating amyloid-β production and clearance mechanisms in Alzheimer's disease models. Its demonstrated ability to reduce Aβ1-40 and Aβ1-42 in both SH-SY5Y cells and transgenic mouse brain (Tg2576) makes it a valuable positive control or test compound for studies targeting BACE-1, γ-secretase modulation, and NF-κB-dependent amyloidogenic pathways . The compound's blood-brain barrier permeability and oral bioavailability further support its use in chronic dosing paradigms [1].

In Vivo Pharmacological Studies Requiring Oral or Parenteral Dosing

The enhanced aqueous solubility (>50 mg/mL) of the tartrate salt formulation directly enables a wide range of in vivo administration routes, including oral gavage, drinking water supplementation, and intraperitoneal injection, without the need for complex solubilization strategies or potentially confounding vehicles . This property is particularly advantageous for chronic treatment studies in rodents, where consistent and reliable dosing is paramount for assessing efficacy in models of inflammation, autoimmunity, and neurodegeneration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for D,L-Anatabine tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.